N-[1-(4-Formylphenyl)ethyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(4-formylphenyl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-8(11-15(2,13)14)10-5-3-9(7-12)4-6-10/h3-8,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZANNRRPTURUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
A common precursor is N-[(1R)-1-(4-bromophenyl)ethyl]methanesulfonamide or related sulfinamide derivatives. These are synthesized by:
- Reacting (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine with methanesulfonyl chloride in the presence of catalysts such as 4-dimethylaminopyridine and 2,6-lutidine in dichloromethane at 0 °C to ambient temperature, yielding sulfonamide intermediates in high yield (up to 93%) and enantiomeric purity (98% ee).
Formyl Group Introduction via Carbonylation
The key transformation to introduce the formyl group at the para position is achieved by:
- Catalytic carbonylation of the bromophenyl sulfonamide intermediate using palladium(II) acetate, bulky phosphine ligands (e.g., butyldi-1-adamantylphosphine), and tetramethylethylenediamine in toluene under synthesis gas (CO/H2) atmosphere at 95 °C for 16 hours.
- The reaction yields N-[(1S)-2,2,2-trifluoro-1-(4-formylphenyl)ethyl]methanesulfonamide with about 90% yield and 80% ee, which can be further purified by chiral chromatography to 98% ee.
Alternative Synthetic Routes
Other methods reported include:
- Utilizing N-[(4-bromophenyl)methylene]-(R)-2-methyl-propane-2-sulfinamide as a precursor, reacting with trifluoromethyl(trimethyl)silane and tetrabutylammonium acetate in DMF at low temperature (0-5 °C), followed by aqueous work-up and extraction to afford sulfonamide derivatives with good yield and purity.
- Direct sulfonamide formation by reacting amines with methanesulfonyl chloride under mild conditions with subsequent purification.
Purification and Characterization
- The crude products are typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.
- Characterization data include:
- Mass spectrometry (MS) confirming molecular ions consistent with the target compound (e.g., m/z 278-358 depending on substituents).
- Nuclear magnetic resonance (NMR) spectra showing characteristic aldehyde proton signals (~9.8-10.9 ppm in ^1H NMR).
- Infrared (IR) spectroscopy indicating aldehyde C=O stretching bands near 1670-1700 cm^-1 and sulfonamide S=O stretches.
- Yields reported range from 75% to 93%, with enantiomeric excesses up to 98% after chiral purification.
Summary Table of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Sulfonamide formation | Methanesulfonyl chloride, 4-dimethylaminopyridine, 2,6-lutidine, DCM, 0 °C to RT | 93 | High enantiomeric purity (98% ee) |
| 2 | Catalytic carbonylation | Pd(OAc)2, bulky phosphine ligand, TMEDA, toluene, CO/H2 (1:1), 95 °C, 16 h | 90 | Forms 4-formylphenyl sulfonamide |
| 3 | Purification | Silica gel chromatography, hexane/ethyl acetate | - | Achieves high purity and ee |
Research Data Highlights
- The palladium-catalyzed carbonylation step is critical for introducing the aldehyde functionality with high regio- and stereoselectivity.
- The use of chiral auxiliaries and ligands allows for control of stereochemistry in the sulfonamide side chain.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by flash chromatography ensure product quality.
- Characterization by ^1H NMR shows aldehyde proton singlets around 9.8-10.9 ppm, confirming formyl group presence.
- Mass spectrometry confirms molecular weights consistent with N-[1-(4-Formylphenyl)ethyl]methanesulfonamide and derivatives.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: ®-N-(1-(4-carboxyphenyl)ethyl)methanesulfonamide.
Reduction: ®-N-(1-(4-hydroxymethylphenyl)ethyl)methanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it a versatile building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, ®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide is investigated for its potential as a pharmacophore. The sulfonamide group is known for its biological activity, and modifications to the phenyl ring can lead to compounds with various therapeutic properties.
Industry
This compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The formyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of N-[1-(4-Formylphenyl)ethyl]methanesulfonamide with related sulfonamides:
*Estimated based on structural similarity.
Key Observations :
Stability and Crystallography
Crystal packing and hydrogen-bonding networks significantly impact stability. For instance, N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide forms trans-dimers via C–H⋯O bonds, enhancing thermal stability . The target compound’s ethyl spacer may disrupt such interactions, reducing crystallinity but improving solubility.
Biological Activity
N-[1-(4-Formylphenyl)ethyl]methanesulfonamide, also known as (R)-N-(1-(4-formylphenyl)ethyl)methanesulfonamide, is an organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological interactions, and potential therapeutic applications, supported by relevant research findings.
Structural Characteristics
The compound features a unique structure that includes:
- Formyl Group : Contributes to the compound's reactivity.
- Phenyl Ring : Provides stability and potential interaction sites with biological targets.
- Ethyl Group : Enhances solubility and bioavailability.
- Methanesulfonamide Moiety : May facilitate interactions with various biological molecules.
Its molecular formula is CHNOS, with a molecular weight of approximately 227.28 g/mol.
Pharmacological Properties
Research indicates that compounds structurally similar to this compound often exhibit significant pharmacological properties, including:
- Anti-inflammatory Activity : Potential to inhibit inflammatory pathways.
- Antibacterial Activity : May interact with bacterial enzymes or cell membranes, leading to antimicrobial effects.
The biological activity of this compound is hypothesized to involve:
- Covalent Bond Formation : The formyl group can react with nucleophilic residues in proteins, modulating their activity.
- Interaction with Enzymes : The sulfonamide moiety may influence enzyme functions, affecting various cellular pathways.
In Vitro Studies
In vitro studies have explored the compound's effects on different cell lines. For example:
- A study indicated that similar sulfonamide derivatives showed selective cytotoxicity against cancer cell lines, suggesting that this compound could also possess anticancer properties .
| Cell Line | GI50 Value (µM) | Selectivity |
|---|---|---|
| Melanoma | 0.12 | High |
| Colon Cancer | 10.9 | Moderate |
In Vivo Studies
In vivo evaluations are still limited but necessary for understanding the compound's therapeutic potential. Preliminary findings suggest that derivatives may exhibit favorable pharmacokinetics and low toxicity profiles in animal models .
Applications in Medicinal Chemistry
Given its structural characteristics and preliminary evidence of biological activity, this compound holds promise for various applications:
- Drug Development : Potentially useful in designing new anti-inflammatory or antibacterial agents.
- Biochemical Probes : Could serve as tools for studying enzyme activities and protein interactions in cellular contexts .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate | Similar but with different sulfonate group | Limited antibacterial activity |
| (R)-N-(1-(4-carboxyphenyl)ethyl)methanesulfonamide | Oxidized form | Enhanced anti-inflammatory properties |
| (R)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamide | Reduced form | Potential neuroprotective effects |
This compound is distinctive due to its dual functionality, allowing it to participate in a wide range of chemical reactions while interacting with various biological targets.
Q & A
Q. What are the key considerations in optimizing the synthesis of N-[1-(4-Formylphenyl)ethyl]methanesulfonamide to achieve high enantiomeric purity?
- Methodological Answer : The asymmetric synthesis of this compound employs the Morita-Baylis-Hillman (MBH) reaction, which requires chiral catalysts (e.g., cinchona alkaloids) to control stereochemistry. Key parameters include:
- Temperature : Reactions are typically conducted at 0–25°C to minimize racemization.
- Solvent : Polar aprotic solvents (e.g., THF or DCM) enhance reaction efficiency.
- Base : Triethylamine is used to scavenge HCl generated during sulfonamide formation .
Post-synthesis, enantiomeric purity is assessed via chiral HPLC or polarimetry. Recrystallization from n-hexane/ethyl acetate mixtures improves purity (>98% by NMR) .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the formyl group (δ ~9.8–10.0 ppm) and sulfonamide moiety (δ ~3.0–3.5 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and resolves enantiomers using chiral columns (e.g., Chiralpak AD-H) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 227.28 for [M+H]) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict the interaction of this compound with carbapenemase enzymes?
- Methodological Answer :
- Force Field Selection : The OPLS-AA force field is parameterized for sulfonamides and accurately models torsional energetics (error <0.2 kcal/mol) .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses, with the formyl group forming hydrogen bonds to catalytic residues (e.g., K234 in KPC-2 carbapenemase) .
- Free Energy Calculations : MM-GBSA quantifies binding affinities, correlating with experimental IC values (e.g., <1 µM in vitro) .
Q. What strategies resolve contradictions in enzymatic inhibition data between in vitro and cellular assays for this compound?
- Methodological Answer :
- Assay Variability : Cross-validate using orthogonal methods (e.g., fluorescence-based vs. HPLC-based activity assays) .
- Membrane Permeability : Measure logP (e.g., 1.5–2.0) via shake-flask assays; low permeability may explain reduced cellular efficacy .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation (t >60 min suggests stability) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values for carbapenemase inhibition?
- Methodological Answer :
- Standardized Conditions : Ensure consistent pH (7.4), temperature (37°C), and substrate concentrations (e.g., 100 µM meropenem) .
- Enzyme Source : Use recombinant enzymes (e.g., KPC-2, NDM-1) to avoid isoform variability .
- Control Compounds : Include positive controls (e.g., avibactam) to benchmark assay performance .
Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Catalyst | (R)-BINOL | Enantiomeric excess (ee) >90% | |
| Solvent | Dichloromethane (DCM) | Yield: 60–65% | |
| Purification | Chiral HPLC | Purity: 98–99% |
Q. Table 2. Key Biological Activity Findings
| Target Enzyme | Assay Type | IC (µM) | Notes | Reference |
|---|---|---|---|---|
| KPC-2 Carbapenemase | Fluorescence | 0.8 | Restores meropenem activity | |
| NDM-1 Metallo-β-lactamase | HPLC | 5.2 | Synergistic with EDTA |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
